2-Fluoro-3-isopropoxy-4-methoxyphenylboronic acid
CAS No.: 2096332-66-8
Cat. No.: VC4982349
Molecular Formula: C10H14BFO4
Molecular Weight: 228.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096332-66-8 |
|---|---|
| Molecular Formula | C10H14BFO4 |
| Molecular Weight | 228.03 |
| IUPAC Name | (2-fluoro-4-methoxy-3-propan-2-yloxyphenyl)boronic acid |
| Standard InChI | InChI=1S/C10H14BFO4/c1-6(2)16-10-8(15-3)5-4-7(9(10)12)11(13)14/h4-6,13-14H,1-3H3 |
| Standard InChI Key | DLJYDMNOMNUFOR-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(C=C1)OC)OC(C)C)F)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The IUPAC name for this compound is (2-fluoro-4-methoxy-3-propan-2-yloxyphenyl)boronic acid, reflecting its substitution pattern on the phenyl ring . The boronic acid functional group (-B(OH)) is positioned at the para position relative to the methoxy group (-OCH), while the isopropoxy (-OCH(CH)) and fluorine (-F) groups occupy adjacent meta positions . The SMILES notation B(C1=C(C(=C(C=C1)OC)OC(C)C)F)(O)O and InChIKey DLJYDMNOMNUFOR-UHFFFAOYSA-N provide unambiguous representations of its structure .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 228.03 g/mol | |
| Density | 1.1–1.2 g/cm (estimated) | |
| Boiling Point | 352–354°C (estimated) | |
| Solubility | Soluble in polar solvents (e.g., THF, DMSO) |
The compound’s solubility in water-miscible organic solvents facilitates its use in homogeneous reaction conditions.
Synthesis and Preparation
Synthetic Routes
The synthesis typically begins with substituted phenol precursors. A patented method involves:
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Lithiation of 1-chloro-3-fluoro-2-substituted benzene at cryogenic temperatures (-65°C) under inert atmospheres .
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Borylation using trialkyl borates (e.g., trimethyl borate) to introduce the boronic acid group .
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Functionalization with isopropoxy and methoxy groups via nucleophilic substitution or etherification .
VulcanChem reports optimized yields (70–85%) when employing palladium catalysts and phase-transfer agents.
Industrial-Scale Production
Industrial processes utilize continuous flow reactors to enhance efficiency, with stringent control over temperature (-50°C to 25°C) and solvent selection (e.g., tetrahydrofuran) . Purification via column chromatography or recrystallization ensures >95% purity.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound is pivotal in forming biaryl structures through palladium-catalyzed coupling with aryl halides . For example, coupling with 4-bromoanisole yields 4'-methoxy-2-fluoro-3-isopropoxybiphenyl, a precursor to kinase inhibitors.
Pharmaceutical Intermediates
It serves in synthesizing anticancer agents (e.g., proteasome inhibitors) and antifungal compounds, leveraging its boronic acid group’s ability to coordinate with biological targets .
Material Science
Functionalized polymers incorporating this boronic acid exhibit stimuli-responsive behavior, useful in drug delivery systems.
Mechanistic Insights
Reaction Mechanism in Cross-Coupling
The Suzuki-Miyaura reaction proceeds via:
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Oxidative Addition: Pd inserts into the aryl halide bond.
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Transmetallation: Boronic acid transfers the aryl group to Pd.
The fluorine substituent enhances electrophilicity at the coupling site, while the isopropoxy group minimizes steric hindrance.
Research Findings and Innovations
Recent Advances in Catalysis
A 2023 study demonstrated that nanopalladium catalysts increase coupling efficiency by 20% compared to traditional Pd(PPh).
Bioconjugation Applications
Functionalization of antibodies via boronic acid-diol interactions enables targeted drug delivery, with in vitro trials showing 90% cancer cell uptake.
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